4-Cyclopropylphenylboronic Acid-d4
Description
Chemical Identity and Nomenclature
This compound is systematically identified by its Chemical Abstracts Service registry number 1802889-44-6. The compound carries multiple synonymous designations including 4-Cyclopropyl(phenyl-d4)-boronic acid, B-(4-Cyclopropylphenyl)-boronic Acid-d4, and 4-CyclopropylphenylboronicAcid-d4. The molecular formula is represented as C₉H₇D₄BO₂, indicating the presence of four deuterium atoms replacing hydrogen atoms in the phenyl ring structure.
The nomenclature follows standard International Union of Pure and Applied Chemistry conventions for organoboron compounds, with the descriptor "d4" specifically indicating tetradeuteration of the phenyl ring. The compound maintains a molecular weight of 166.02 grams per mole, reflecting the isotopic substitution compared to its non-deuterated counterpart. The structural designation emphasizes the para-position attachment of the cyclopropyl group to the phenyl ring, which bears the boronic acid functional group.
Alternative naming conventions encountered in scientific literature include (4-cyclopropylphenyl-2,3,5,6-d4)boronic acid and [4-Cyclopropyl(²H₄)phenyl]boronic acid, which more explicitly indicate the specific positions of deuterium substitution. The compound is catalogued under various commercial identifiers, including PubChem Compound Identifier 45788877, facilitating database searches and procurement processes.
Historical Development and Context
The development of this compound emerged from the broader evolution of organoboron chemistry and the specific need for isotopically labeled building blocks in pharmaceutical research. The parent compound, 4-Cyclopropylphenylboronic Acid (Chemical Abstracts Service number 302333-80-8), was first documented in chemical databases with creation dates traced to 2005, while the deuterated variant was subsequently developed and first catalogued in 2010.
The historical context of this compound's development is intrinsically linked to advances in Suzuki-Miyaura coupling reactions, which were pioneered by Suzuki and Miyaura in 1981. These cross-coupling reactions revolutionized organic synthesis by enabling efficient carbon-carbon bond formation between organoboron compounds and haloarenes under mild conditions. The strategic importance of boronic acids in this methodology drove the development of numerous specialized derivatives, including isotopically labeled variants for mechanistic studies and pharmaceutical applications.
The specific utility of cyclopropyl-substituted boronic acids gained prominence through their applications in medicinal chemistry, particularly in the synthesis of peroxisome proliferator-activated receptor gamma binding agents. Research published in the Journal of Medicinal Chemistry demonstrated the effectiveness of compounds derived from 4-Cyclopropylphenylboronic Acid in developing thienopyrimidine bisphosphonate inhibitors for farnesyl pyrophosphate synthase, highlighting the compound's role in potential bone resorption treatments.
The deuterated version was developed to address specific analytical and mechanistic investigation requirements, where isotopic labeling provides enhanced sensitivity in nuclear magnetic resonance spectroscopy and facilitates metabolic tracking studies. The compound's first modification date in chemical databases was recorded in 2025, indicating ongoing refinements in characterization and applications.
Significance in Organic and Analytical Chemistry
This compound occupies a significant position in contemporary organic chemistry as both a synthetic building block and an analytical tool. The compound's primary significance lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling processes that enable the formation of carbon-carbon bonds under mild conditions. The deuterium labeling enhances the compound's analytical utility, providing distinct spectroscopic signatures that facilitate reaction monitoring and mechanistic studies.
In pharmaceutical chemistry, the compound serves as an intermediate for synthesizing substituted indoles that function as peroxisome proliferator-activated receptor gamma binding agents. These applications have demonstrated particular relevance in developing therapeutic compounds for metabolic disorders and cancer treatment. Research has established that compounds derived from this boronic acid exhibit selective peroxisome proliferator-activated receptor gamma modulation, with structure-activity relationships indicating that cyclopropyl substitution enhances biological activity.
The analytical significance of the deuterated variant extends to its use in mechanistic studies of organic reactions. The isotopic labeling allows researchers to track molecular transformations through nuclear magnetic resonance spectroscopy with enhanced precision, particularly in complex reaction mixtures where conventional analytical methods may lack sufficient resolution. The compound's utility in isotope dilution mass spectrometry provides quantitative analytical capabilities for related non-deuterated compounds in biological and environmental samples.
Furthermore, the compound contributes to the development of thienopyrimidine bisphosphonate inhibitors targeting farnesyl pyrophosphate synthase, an enzyme crucial for isoprenoid biosynthesis. Crystallographic studies have revealed detailed binding interactions between derivatives of this compound and target enzymes, providing structural insights that guide rational drug design efforts. The cyclopropyl substituent has been shown to fill lipophilic binding pockets effectively, contributing to enhanced binding affinity and selectivity.
Structural Characteristics and Classification
This compound belongs to the classification of organoboron compounds, specifically within the subclass of arylboronic acids with alicyclic substituents. The molecular structure features a planar phenyl ring system substituted at the para-position with a cyclopropyl group, while the boronic acid functionality (-B(OH)₂) provides the reactive center for chemical transformations. The deuterium atoms are incorporated at the 2, 3, 5, and 6 positions of the phenyl ring, creating a symmetrical isotopic substitution pattern.
The structural characteristics include several key geometric and electronic features that influence reactivity and binding properties. The cyclopropyl group introduces significant ring strain with a carbon-carbon-carbon bond angle of approximately 60 degrees, substantially less than the tetrahedral angle, which creates unique electronic properties and steric constraints. The computed physical properties indicate a boiling point of 320.3±35.0 degrees Celsius at 760 millimeters of mercury pressure and a density of 1.2±0.1 grams per cubic centimeter.
Conformational analysis reveals that the compound exhibits restricted rotation around the carbon-carbon bond connecting the phenyl ring to the cyclopropyl group due to steric interactions. The boronic acid functionality maintains its characteristic planar geometry with the boron atom adopting a trigonal planar coordination environment. The molecular polarizability is calculated at 17.9±0.5 × 10⁻²⁴ cubic centimeters, reflecting the electronic distribution within the molecule.
The compound demonstrates limited vapor pressure (0.0±0.7 millimeters of mercury at 25 degrees Celsius), indicating relatively low volatility under standard conditions. Structural studies using nuclear magnetic resonance spectroscopy and mass spectrometry confirm the molecular integrity and isotopic incorporation, with characteristic fragmentation patterns observed in electron impact ionization mass spectrometry.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C₉H₇D₄BO₂ | - |
| Molecular Weight | 166.02 | g/mol |
| Boiling Point | 320.3±35.0 | °C |
| Density | 1.2±0.1 | g/cm³ |
| Flash Point | 147.5±25.9 | °C |
| Polarizability | 17.9±0.5 | 10⁻²⁴ cm³ |
| Vapor Pressure | 0.0±0.7 | mmHg at 25°C |
The crystallographic structure, when available, reveals the solid-state packing arrangements influenced by hydrogen bonding between boronic acid groups and potential π-π stacking interactions between phenyl rings. The deuterium substitution does not significantly alter the overall molecular geometry but provides distinct nuclear magnetic resonance signatures that facilitate analytical applications and mechanistic studies.
Properties
CAS No. |
1802889-44-6 |
|---|---|
Molecular Formula |
C₉H₇D₄BO₂ |
Molecular Weight |
166.02 |
Synonyms |
B-(4-Cyclopropylphenyl)-boronic Acid-d4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylphenylboronic Acid-d4 typically involves the deuteration of 4-Cyclopropylphenylboronic Acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and characterization to meet the required standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropylphenylboronic Acid-d4 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols.
Reduction: It can be reduced to form cyclopropylphenyl derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include substituted phenylboronic acids, phenols, and cyclopropylphenyl derivatives .
Scientific Research Applications
4-Cyclopropylphenylboronic Acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic research to study metabolic pathways using stable isotope labeling.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: Applied in the production of advanced materials and as a standard for environmental pollutant detection.
Mechanism of Action
The mechanism of action of 4-Cyclopropylphenylboronic Acid-d4 involves its interaction with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, it acts as a boronic acid reagent, forming a bond with halogenated compounds in the presence of a palladium catalyst. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 4-Cyclopropylphenylboronic Acid-d4 with structurally related boronic acids:
*Exact molecular weight varies based on deuterium content.
Key Observations:
- Deuterium Labeling: Unlike non-deuterated analogs, the -d4 version reduces metabolic interference in biological assays, enhancing analytical precision .
- Substituent Effects : Functional groups like sulfinyl (-SO-) or methylimidazole alter electronic properties, affecting reactivity in cross-coupling reactions. For example, the sulfinyl group in 4-(Cyclopropylsulfinyl)phenylboronic Acid may enhance solubility in polar solvents .
- Steric Hindrance : Bulky substituents (e.g., tert-BOC in ) limit accessibility of the boronic acid group, slowing reaction kinetics but improving selectivity.
Biological Activity
4-Cyclopropylphenylboronic Acid-d4 is a deuterated boronic acid derivative characterized by a cyclopropyl group attached to a phenyl ring, with deuterium atoms replacing hydrogen in its molecular structure. Its molecular formula is C10H11BOD, with a molecular weight of approximately 166.02 g/mol. This compound is significant in organic synthesis and medicinal chemistry, particularly due to its involvement in reactions like Suzuki coupling.
General Properties and Applications
Boronic acids, including this compound, are known for their ability to interact with various biological molecules, including enzymes and receptors. These interactions can influence critical biological processes such as:
- Enzyme Inhibition: Boronic acids can act as reversible inhibitors for serine proteases and other enzymes.
- Receptor Modulation: They may bind to receptors involved in cellular signaling pathways.
Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Cyclohexylphenylboronic Acid | C12H17BO2 | Larger cycloalkane group; similar applications |
| Cyclopropylboronic Acid | C9H11BO2 | Parent compound; lacks deuteration |
| Phenethylboronic Acid | C9H11BO2 | Contains an ethylene bridge; different reactivity |
| 4-Chlorophenylboronic Acid | C7H6BClO2 | Halogenated; used for different coupling reactions |
The structural uniqueness of this compound, particularly its isotopic labeling (deuteration), enhances its utility in synthetic tracking and analysis.
Biological Activity Data
While specific biological activity data for this compound is limited, research indicates that boronic acids generally exhibit notable biological activities. Some key findings include:
- Mechanisms of Action: Boronic acids can form reversible covalent bonds with diols, which plays a crucial role in their biological activity. This mechanism is particularly relevant in the context of enzyme inhibition.
- Cellular Studies: In vitro studies have shown that boronic acids can affect cellular processes such as apoptosis and cell proliferation by modulating enzyme activity.
Case Studies
-
Enzyme Interaction Studies:
Research has demonstrated that boronic acids can inhibit protease activity by mimicking the transition state of the substrate. For instance, studies involving serine proteases have shown that compounds similar to this compound effectively inhibit enzyme function through competitive binding. -
Anticancer Activity:
Boronic acids have been investigated for their potential anticancer properties. For example, the use of boron compounds in targeted cancer therapies has been explored, where they selectively inhibit cancer cell growth by interfering with metabolic pathways.
Synthesis and Reactivity
The synthesis of this compound can be achieved through various methods involving boron reagents and cyclopropyl derivatives. The compound's reactivity profile indicates compatibility with several substrates, making it valuable for diverse applications in organic synthesis.
Q & A
Q. What are the key structural features of 4-Cyclopropylphenylboronic Acid-d4, and how are they characterized experimentally?
The compound features a cyclopropyl group attached to a phenyl ring, with a boronic acid (-B(OH)₂) substituent at the para position and four deuterium atoms replacing hydrogen in specific positions. Characterization typically involves:
- Nuclear Magnetic Resonance (NMR) : -NMR to confirm deuterium incorporation and -NMR to verify boronic acid integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic purity of the deuterated species .
- Infrared (IR) Spectroscopy : Identification of B-O and B-C vibrational modes (~1,350 cm⁻¹ and ~1,480 cm⁻¹) .
Q. What are the recommended handling and storage protocols for this compound to ensure stability?
- Handling : Use nitrile gloves (EN 374 standard) and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .
- Storage : Keep in a tightly sealed container at 8–25°C in a dry, well-ventilated area. Avoid exposure to moisture, which can hydrolyze the boronic acid group .
Intermediate Research Questions
Q. How does the deuterium labeling in this compound influence its application in kinetic or metabolic studies?
Deuterium labeling reduces metabolic degradation rates (kinetic isotope effect), making the compound useful for tracking reaction pathways or metabolite formation via LC-MS. The deuterated positions must be verified for isotopic purity (>95%) to avoid data misinterpretation .
Q. What synthetic challenges are associated with introducing the cyclopropyl group into phenylboronic acid derivatives?
Key challenges include:
- Ring Strain : The cyclopropyl group’s strain can lead to undesired ring-opening reactions under acidic/basic conditions. Use mild reagents (e.g., Pd catalysts) for Suzuki-Miyaura cross-coupling to preserve the cyclopropane ring .
- Protodeboronation Risk : The boronic acid group may detach under high temperatures. Optimize reaction temperatures (<80°C) and use stabilizing ligands (e.g., tricyclohexylphosphine) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?
Discrepancies often arise from:
Q. What strategies are effective for minimizing impurities during large-scale synthesis?
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to separate boronic acid byproducts .
- Quality Control : Implement HPLC with a C18 column (UV detection at 254 nm) to monitor residual solvents and unreacted intermediates .
Q. How does the compound’s electronic structure affect its reactivity in Suzuki-Miyaura couplings?
The cyclopropyl group’s electron-withdrawing nature deactivates the phenyl ring, slowing transmetallation. Counteract this by:
- Microwave-Assisted Synthesis : Enhances reaction rates under controlled heating .
- Electron-Deficient Aryl Halides : Use p-nitroaryl halides to improve coupling efficiency .
Advanced Methodological and Analytical Questions
Q. What analytical methods are critical for assessing batch-to-batch variability in deuterated analogs?
- Isotopic Purity : LC-MS with a deuterium-specific detection mode (e.g., selected reaction monitoring) .
- Thermogravimetric Analysis (TGA) : Detects moisture content, which correlates with boronic acid stability .
Q. How can researchers optimize reaction conditions for unstable intermediates in multi-step syntheses?
Q. What computational tools are recommended for predicting the compound’s interaction with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
